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Compound of Interest

DMT-2'0-Methyl-rC(tac)
Compound Name: o
phosphoramidite

Cat. No.: B10861792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'0-Methyl-rC(tac)
Phosphoramidite, a key building block in the chemical synthesis of modified RNA
oligonucleotides. This document details its core features, quantitative specifications, and the
experimental protocols for its successful incorporation into synthetic RNA, targeting
applications in therapeutics, diagnostics, and advanced research.

Core Features and Chemical Structure

DMT-2'0-Methyl-rC(tac) Phosphoramidite is a modified ribonucleoside phosphoramidite
designed for automated solid-phase synthesis of RNA. Its structure is engineered with three
critical chemical moieties, each conferring specific, advantageous properties to the synthesis
process and the final oligonucleotide product.

o 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-
hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization during the
coupling reaction. The vibrant orange color of the dimethoxytrityl cation released during the
deblocking step allows for real-time, quantitative monitoring of the synthesis efficiency (trityl
monitoring). Its lipophilic nature is also exploited for the purification of the final
oligonucleotide via reverse-phase HPLC ("DMT-on" purification).
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e 2'-O-Methyl (2'-OMe) Group: The hydroxyl group at the 2' position of the ribose is
methylated. This modification is one of the most common and important in RNA therapeutics
and research. The presence of the 2'-OMe group confers significant resistance to nuclease
degradation, thereby increasing the in-vivo stability of the oligonucleotide. It also enhances
the thermodynamic stability of RNA duplexes and stabilizes A-form helical structures.

o N4-tert-butylphenoxyacetyl (tac) Group: This is a labile protecting group for the exocyclic
amine of the cytidine base. The 'tac’ group is classified as a "fast deprotection” group,
meaning it can be removed under significantly milder or faster conditions than traditional
protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing
oligonucleotides containing base-labile modifications, such as fluorescent dyes or other
sensitive reporters. Furthermore, the tert-butyl moiety enhances the solubility of the
phosphoramidite monomer in organic solvents like acetonitrile, which is the standard for
oligonucleotide synthesis.

Quantitative Data

The quality and performance of phosphoramidite reagents are critical for the synthesis of high-
purity, full-length oligonucleotides. Below is a summary of the key quantitative parameters for
DMT-2'0-Methyl-rC(tac) Phosphoramidite.
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Parameter Specification Notes
Molecular Formula Cs2H64aNs5010P
Molecular Weight 950.1 g/mol
) As determined by tH NMR
Purity >95%
and/or 3P NMR.
Appearance White to off-white solid

-20°C under an inert
Storage Conditions atmosphere (Nitrogen or
Argon)

Stable in anhydrous
acetonitrile for short periods

Solution Stability during synthesis. Stock
solutions should be stored at
-20°C.

Dependent on synthesizer,
reagents, and protocol. The
steric bulk of the 2'-OMe grou
Stepwise Coupling Efficiency Typically >99% ) ] group
may necessitate slightly longer
coupling times compared to

DNA synthesis.

Experimental Protocols & Methodologies

The use of DMT-2'0-Methyl-rC(tac) Phosphoramidite follows the standard phosphoramidite
chemistry cycle on an automated solid-phase oligonucleotide synthesizer.

Standard Solid-Phase Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction, involving a four-step cycle for the addition of
each nucleotide.

» Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the
nucleotide bound to the solid support. This is achieved by treating the support with a mild
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acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an
inert solvent like dichloromethane (DCM). The resulting free 5'-hydroxyl group is now
available for the next reaction. The orange trityl cation is washed away and can be quantified
to monitor synthesis efficiency.

e Coupling: The DMT-2'0-Methyl-rC(tac) phosphoramidite, dissolved in anhydrous
acetonitrile, is activated by a weak acid catalyst, such as 5-(Ethylthio)-1H-tetrazole (ETT) or
2,5-Dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the
synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound
nucleotide. This reaction forms a phosphite triester linkage. Due to the steric hindrance from
the 2'-O-methyl group, a slightly extended coupling time (e.g., 3-15 minutes) is often
recommended to ensure high efficiency.

o Capping: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling
step. To prevent these unreacted sequences ("failure sequences”) from elongating in
subsequent cycles, they are permanently blocked. This is achieved through acetylation using
a capping mixture, typically consisting of acetic anhydride (Cap A) and N-methylimidazole
(Cap B).

» Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to
a more stable pentavalent phosphotriester. This is accomplished by treating the support with
an oxidizing solution, most commonly a solution of iodine in a mixture of tetrahydrofuran,
water, and pyridine. This step completes the cycle, and the process is repeated until the
desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and
all remaining protecting groups must be removed. The use of the 'tac' group allows for a rapid
and mild deprotection procedure.

Recommended Deprotection Protocol for 'tac' group:

e Reagent: Concentrated ammonium hydroxide or a 1:1 mixture of concentrated aqueous
ammonia and 40% aqueous methylamine (AMA).

e Procedure:
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o The solid support is treated with the deprotection reagent directly in the synthesis column
or after transfer to a sealed vial.

o Incubation is performed under one of the following conditions:
» Rapid Deprotection: 15 minutes at 55-65°C.

= Mild Deprotection: 2 hours at room temperature.

e Outcome: This single step simultaneously cleaves the oligonucleotide from the support,
removes the cyanoethyl phosphate protecting groups, and removes the N4-tac protecting
group from the cytidine bases.

Note: If the synthesized RNA contains 2'-O-TBDMS groups in addition to 2'-O-Methyl groups, a
subsequent fluoride treatment (e.g., with triethylamine trihydrofluoride) will be necessary to
remove the silyl protecting groups.

Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical workflows associated with the use of DMT-
2'0-Methyl-rC(tac) Phosphoramidite.
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
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Caption: Decision workflow for post-synthesis cleavage and deprotection.
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 To cite this document: BenchChem. [In-Depth Technical Guide: DMT-2'0-Methyl-rC(tac)
Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861792#key-features-of-dmt-2-o-methyl-rc-tac-
phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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